molecular formula C23H20FNO5S B2355567 ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 865614-10-4

ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2355567
CAS No.: 865614-10-4
M. Wt: 441.47
InChI Key: YEEOEHSCEKDQPE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a sulfonamide, and a naphthofuran ring system. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and X-ray crystallography can be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the sulfonamide group could participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis Techniques : A study by Ravindra, Vagdevi, & Vaidya (2008) describes the synthesis of novel naphthofuro compounds, which are structurally related to Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate. This process involves converting Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into various derivatives, which are then screened for antimicrobial activity.
  • Antimicrobial Properties : The synthesized compounds in this research showed promising antimicrobial properties, indicating the potential of similar compounds in pharmaceutical applications.

Chemical Synthesis and Structural Analysis

  • Chemical Transformation Studies : A paper by Ramarao et al. (2004) discusses the one-pot synthesis of fluorine-containing benzo[b]furans, which are chemically related to the compound . The study highlights methods for efficiently producing these compounds.
  • Crystal Structure Analysis : In the work of Choi, Seo, Son, & Lee (2009), the crystal structure of a closely related compound was analyzed, providing insights into the molecular interactions and stability of such compounds.

Advanced Material Applications

  • Catalytic Properties : Antunes et al. (2014) conducted a study on sulfonated graphene oxide as a catalyst for the conversion of furfural derivatives. This research indicates the potential use of similar furan-based compounds in catalytic applications, particularly in the production of biofuels or fuel additives.

Biomedical Research

  • Enzymatic Synthesis of Polymers : Jiang et al. (2014) explored the enzymatic polymerization of furan-based compounds with diacid ethyl esters, suggesting the use of similar compounds in the development of biobased polymers with specific physical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, some furan derivatives have been found to have antimycobacterial activity by interfering with iron homeostasis .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and evaluation of its potential applications .

Properties

IUPAC Name

ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO5S/c1-4-29-23(26)21-14(3)30-22-17-8-6-5-7-16(17)19(12-18(21)22)25-31(27,28)20-10-9-15(24)11-13(20)2/h5-12,25H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEOEHSCEKDQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C=C4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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